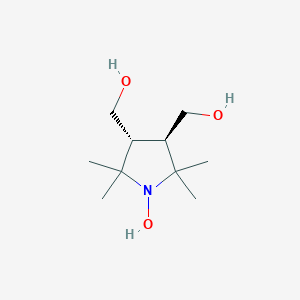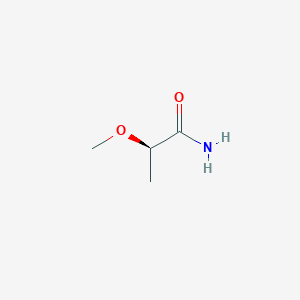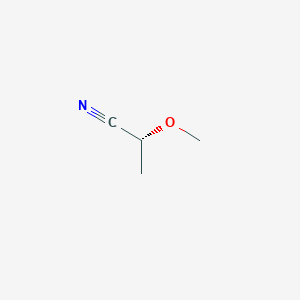
2-Amino-4-chloropyridin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Amino-4-chloropyridine has been explored through various methods, emphasizing its accessibility and the efficiency of synthesis routes. Notably, Liao Jian-qiao (2010) reported a three-step synthesis process starting from methyl 4-chloropicolinate, achieving an overall yield of 68.5% (Liao Jian-qiao, 2010). This process was highlighted for its simplicity and feasibility for large-scale preparation. Another approach by K. Gudmundsson et al. (1997) involved an efficient large-scale synthesis through modifications of existing literature procedures, also enabling the preparation of various polychlorinated 2-aminopyridines (Gudmundsson, Hinkley, Brieger, Drach, & Townsend, 1997).
Molecular Structure Analysis
The molecular structure of 2-Amino-4-chloropyridine has been studied extensively. For instance, the work on bis(4-amino-2-chloropyridinium) tetrachlorozincate (II) monohydrate provided insights into its structural characteristics, revealing hydrogen bonding and π−π stacking interactions that may contribute to the stabilization of the crystal structure (Najla Karâa et al., 2013).
Chemical Reactions and Properties
2-Amino-4-chloropyridine undergoes various chemical reactions, forming a wide range of derivatives and complexes. Research by Raziyeh Arab Ahmadi et al. (2011) on Co(II) complexes with 2-amino-5-chloropyridine showcases the compound's ability to form stable complexes, highlighting its magnetic and spectroscopic properties (Arab Ahmadi, Safari, Khavasi, & Amani, 2011).
Physical Properties Analysis
The physical properties of 2-Amino-4-chloropyridine, such as melting points, solubility, and crystalline forms, are crucial for its application in various fields. The study by H. Fun et al. (2008) introduced a second monoclinic polymorph of this compound, providing insight into its crystal structure and stability (Fun, Chantrapromma, Jana, Chakrabarty, & Goswami, 2008).
Chemical Properties Analysis
The chemical behavior of 2-Amino-4-chloropyridine, including its reactivity and interaction with other compounds, is a key area of interest. Studies have focused on its role in forming cocrystals and complexes, demonstrating its versatile chemical properties and potential applications in materials science and chemistry (Wardell & Tiekink, 2011).
Wissenschaftliche Forschungsanwendungen
Supramolekulare Anordnungen
2-Amino-4-chloropyridin wurde bei der Synthese supramolekularer Anordnungen verwendet . Organische Säuren wurden mit this compound zur Kokristallisation behandelt . Die resultierenden Verbindungen wurden auf ihre biologische Aktivität gegen ausgewählte Bakterienstämme untersucht und auch als Antioxidationsmittel getestet .
Pharmazeutischer Zwischenstoff
this compound ist ein wichtiger pharmazeutischer Zwischenstoff . Es kann N-(2-Chlor-4-pyridyl)harnstoffregulatoren synthetisieren, die das Pflanzenwachstum fördern .
Pestizid-Zwischenstoff
Diese Verbindung ist auch eine Schlüsselsubstanz bei der Synthese von KT-30 (Forchlorfenuron, IUPAC-Name N-(2-Chlor-4-pyridyl)-N’-phenylharnstoff), einem Pestizid .
Synthese von Molekülsalzen
this compound wurde bei der Synthese von Molekülsalzen verwendet . Die Position des Cl-Substituenten am Phenylring wurde in Bezug auf den Protonentransfer zwischen Säure-Base-Paaren untersucht .
DFT-Berechnungen
Die Existenz supramolekularer Anordnungen wurde unter Verwendung von DFT-Berechnungen weiter reproduziert . Analysen des Grenzorbitals (FMO), des elektrostatischen Potenzials (MEP) und des nichtkovalenten Interaktionsindex (NCI) wurden durchgeführt, um Einblicke in die elektronischen Eigenschaften und die Art der nichtkovalenten Wechselwirkungen zu gewinnen
Safety and Hazards
2-Amino-4-chloropyridine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Amino-4-chloropyridine is a chloroaminoheterocyclic compound . It is primarily used as an intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes . .
Mode of Action
It is known to undergo suzuki-miyaura coupling with phenylboronic acid , which is a type of palladium-catalyzed cross coupling reaction. This reaction is often used in organic chemistry to form carbon-carbon bonds, which is a crucial step in the synthesis of many complex organic molecules.
Biochemical Pathways
Given its use as an intermediate in the synthesis of various pharmaceuticals and pesticides , it can be inferred that the compound likely interacts with multiple biochemical pathways, depending on the final product it is used to synthesize.
Pharmacokinetics
It is known that the compound is sparingly soluble in water , which may affect its absorption and distribution in biological systems
Result of Action
The molecular and cellular effects of 2-Amino-4-chloropyridine are likely dependent on the specific pharmaceutical or pesticide it is used to synthesize. As an intermediate, its primary role is to contribute to the structure and function of the final product .
Biochemische Analyse
Biochemical Properties
2-Amino-4-chloropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to undergo nucleophilic substitution reactions, which are crucial in the synthesis of other biologically active compounds .
Cellular Effects
The effects of 2-Amino-4-chloropyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Furthermore, 2-Amino-4-chloropyridine has been reported to cause oxidative stress in cells, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, 2-Amino-4-chloropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 2-Amino-4-chloropyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-chloropyridine can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to air and moisture . Long-term studies have shown that prolonged exposure to 2-Amino-4-chloropyridine can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Amino-4-chloropyridine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have shown that high doses of 2-Amino-4-chloropyridine can cause oxidative stress and damage to cellular components, leading to adverse effects on animal health . It is important to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
2-Amino-4-chloropyridine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell . The compound’s interaction with metabolic enzymes highlights its potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Amino-4-chloropyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution within different cellular compartments can affect its localization and accumulation, influencing its overall biochemical activity .
Subcellular Localization
The subcellular localization of 2-Amino-4-chloropyridine plays a crucial role in its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the presence of certain amino acid sequences can direct the compound to the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding the subcellular localization of 2-Amino-4-chloropyridine is essential for elucidating its biochemical mechanisms.
Eigenschaften
IUPAC Name |
4-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMWVVBHJMUJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Record name | 2-amino-4-chloropyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342444 | |
| Record name | 2-Amino-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19798-80-2 | |
| Record name | 4-Chloro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19798-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Amino-4-chloropyridine a useful starting material in organic synthesis?
A1: The presence of both an amino group and a chlorine atom on the pyridine ring provides distinct reactive sites. This allows for diverse chemical modifications, making 2-Amino-4-chloropyridine a valuable precursor for synthesizing a wide range of complex molecules. For example, it has been successfully employed in the synthesis of imidazo[1,2-a]pyridine derivatives [], 5-amino- and 7-amino-6-azaoxindole derivatives [], and chiral 2-Amino-4-piperidinyl pyridine derivatives [].
Q2: How does the chlorine atom's position on the pyridine ring affect the chemical properties of 2-Amino-4-chloropyridine derivatives?
A2: The position of the chlorine atom, along with other substituents, significantly influences the reactivity and biological activity of 2-Amino-4-chloropyridine derivatives. Research has shown that even a change in the position of the chlorine atom on a benzoic acid coformer (3-chlorobenzoic acid vs. 4-chlorobenzoic acid) can alter the outcome of co-crystallization with amino-chloropyridine derivatives, leading to different supramolecular assemblies with varying biological activities [].
Q3: What is the significance of Structure-Activity Relationship (SAR) studies involving 2-Amino-4-chloropyridine derivatives?
A3: SAR studies are crucial for understanding how different structural modifications to 2-Amino-4-chloropyridine impact its biological activity, potency, and selectivity. For instance, a study exploring the antimicrobial activity of new Schiff bases of 2-Amino-4-chloropyridine derivatives demonstrated that compounds with specific substituents (compounds 3b, 3c, 3d, 3f, and 3g) exhibited significant biological activity against tested microorganisms []. This highlights the importance of SAR studies in guiding the design of more potent and selective drug candidates.
Q4: Are there established large-scale synthesis methods for 2-Amino-4-chloropyridine?
A4: Yes, researchers have developed efficient large-scale synthesis methods for 2-Amino-4-chloropyridine. One such method utilizes methyl 4-chloropicolinate as the starting material and achieves a yield of 68.5% []. This optimized procedure facilitates the production of sufficient quantities for further research and development purposes. Additionally, modifications to existing procedures have led to improved large-scale syntheses of 2-Amino-4-chloropyridine and its utilization in preparing various polychlorinated 2-Aminopyridines [, ].
Q5: What analytical techniques are commonly used to characterize 2-Amino-4-chloropyridine and its derivatives?
A5: Commonly employed analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy [], Mass Spectrometry (MS) [], Fourier-Transform Infrared (FT-IR) spectroscopy [], Ultraviolet-Visible (UV/Vis) spectroscopy [], Powder X-ray Diffraction (PXRD) [], and Single Crystal X-ray Diffraction (SC-XRD) []. These methods help ascertain the structure, purity, and other crucial properties of the compound and its derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)


![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)
